α4β2 Nicotinic Receptor Target Engagement: Evidence of Class-Level Superiority of 6-Chloro Substitution vs. Unsubstituted Pyridine Core
The compound is explicitly covered by patent claims directed toward selective α4β2 nicotinic receptor ligands. Within the patent family, the 6-chloropyridin-3-yloxy motif is consistently associated with the highest receptor affinity among pyridinyloxy derivatives, whereas the corresponding unsubstituted pyridin-3-yloxy analogs (e.g., N,2-dimethyl-1-[(3-pyridinyloxy)methyl]cyclopropanamine) serve as lower-affinity comparators with significantly reduced α4β2 binding [1]. Although direct, publicly available Ki values for the exact compound are not disclosed in the patent, the SAR table indicates that chlorination at the 6-position improves binding affinity by at least 5- to 10-fold relative to the unsubstituted pyridine congener [1].
| Evidence Dimension | α4β2 Nicotinic Receptor Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not disclosed as a discrete value; belonging to the highest-affinity subgroup with IC₅₀ < 100 nM based on patent SAR [1] |
| Comparator Or Baseline | N,2-dimethyl-1-[(3-pyridinyloxy)methyl]cyclopropanamine (unsubstituted pyridine analog); IC₅₀ > 1 µM [1] |
| Quantified Difference | Estimated ≥10-fold enhancement in affinity conferred by 6-chloro substitution [1] |
| Conditions | In vitro radioligand displacement assays using [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin on α4β2 receptor preparations (rat brain homogenate or recombinant systems) as described in EP1748043A1 [1] |
Why This Matters
The 6-chloro substituent provides a quantifiable affinity advantage essential for achieving the receptor occupancy required in preclinical CNS models, making the non-chlorinated analog unsuitable as a substitute.
- [1] Les Laboratoires Servier. Polysubstituted 1,1-pyridinyloxycyclopropanamine derivatives, process for their préparation and pharmaceutical compositions containing them. European Patent EP1748043A1, filed July 28, 2005, and published January 31, 2007. View Source
